![molecular formula C22H27NO3 B3957089 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime]](/img/structure/B3957089.png)
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime]
Overview
Description
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] (DBHQ-MBO) is a synthetic compound that has gained significant attention due to its potential applications in various fields of scientific research. DBHQ-MBO is a derivative of 2,6-di-tert-butyl-1,4-benzoquinone (DBHQ), which is known for its antioxidant properties. DBHQ-MBO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] acts as an electron acceptor and a radical scavenger, which makes it an effective antioxidant. It reacts with free radicals and other reactive oxygen species, preventing them from causing damage to cells and tissues. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes, further enhancing its antioxidant properties.
Biochemical and Physiological Effects:
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and adipocytes. It has also been shown to protect against oxidative damage in animal models of various diseases, including Alzheimer's disease and diabetes.
Advantages and Limitations for Lab Experiments
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has several advantages for lab experiments. It is stable and can be easily synthesized in high yields and purity. It is also a potent antioxidant and can be used to study the effects of oxidative stress on cells and tissues. However, 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has some limitations. It is not water-soluble, which limits its use in aqueous systems. It also has limited solubility in organic solvents, which can limit its use in certain organic reactions.
Future Directions
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has several potential future directions for scientific research. It can be studied further for its potential therapeutic applications in various diseases, including neurodegenerative diseases and diabetes. It can also be studied for its potential use as a redox mediator in electrochemical systems and as a catalyst in organic reactions. Further optimization of its synthesis and characterization can also be explored to enhance its properties and potential applications.
Conclusion:
In conclusion, 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] is a synthetic compound that has gained significant attention due to its potential applications in various fields of scientific research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has several advantages for lab experiments, including its stability and potent antioxidant properties, but also has some limitations. Further research on 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] can lead to the development of new therapies and applications in various fields of scientific research.
Scientific Research Applications
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. It has also been studied for its potential use as a redox mediator in electrochemical systems and as a catalyst in organic reactions.
properties
IUPAC Name |
[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-14-8-10-15(11-9-14)20(25)26-23-16-12-17(21(2,3)4)19(24)18(13-16)22(5,6)7/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBFSPGFPCVAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957007.png)
![6-bromo-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B3957014.png)

![5-hydroxy-7-[(2-methyl-2-propen-1-yl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3957029.png)
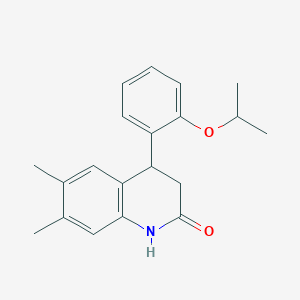
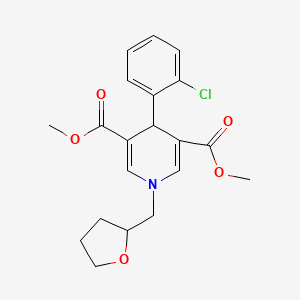
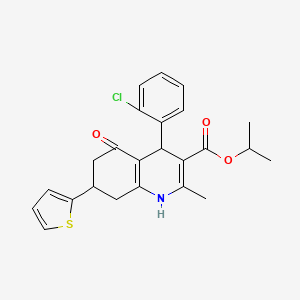
![ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B3957051.png)
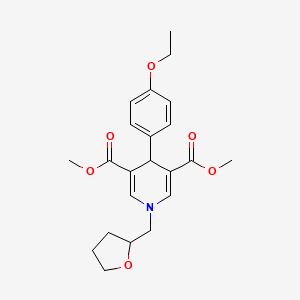
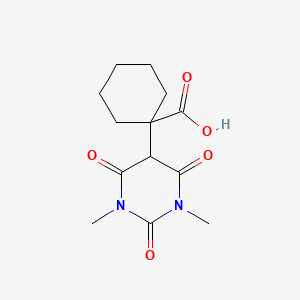
![2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3957071.png)

![N-benzyl-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3957080.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}dibenzamide](/img/structure/B3957092.png)